Asparenomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

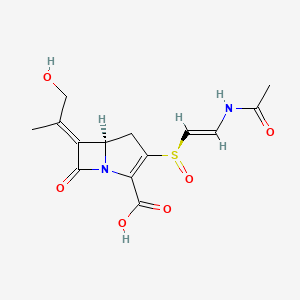

Asparenomycin is a carbapenem antibiotic produced by the bacterium Streptomyces tokunonensis and Streptomyces argenteolus. It is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. This compound is characterized by its unique carbapenem structure, which includes a hydroxyisopropylidene group on the β-lactam ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the critical enzymes involved in its biosynthesis is TokK, a cobalamin-dependent radical S-adenosylmethionine enzyme that installs the C6 isopropyl chain . The synthetic route typically involves the use of radical SAM enzymes for methyl transfer reactions, which are essential for constructing the diverse C6 alkyl substituents found in carbapenem antibiotics .

Industrial Production Methods: Industrial production of asparenomycin involves fermentation processes using Streptomyces species. The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Asparenomycin’s β-lactam ring is highly susceptible to hydrolysis, a reaction central to both its antibacterial mechanism and degradation pathways:

-

Enzymatic hydrolysis : Bacterial β-lactamases cleave the β-lactam ring, rendering the compound inactive. This reaction involves nucleophilic attack on the carbonyl carbon, leading to ring opening and loss of antimicrobial efficacy .

-

Non-enzymatic hydrolysis : Occurs under acidic/basic conditions or elevated temperatures, resulting in structural degradation. For example, the β-lactam ring opens at pH extremes, forming inactive metabolites .

Acylation and Biological Activity

This compound inhibits bacterial cell wall synthesis via acylation of penicillin-binding proteins (PBPs):

-

The β-lactam ring acts as a structural mimic of peptidoglycan precursors, enabling covalent binding to PBPs.

-

This irreversible acylation disrupts transpeptidation, weakening the cell wall and causing bacterial lysis.

Protein Conjugation and Allergenicity

This compound’s β-lactam ring can undergo spontaneous opening in biological systems, forming covalent adducts with host proteins:

-

These adducts trigger immune responses, leading to hypersensitivity reactions in sensitized individuals .

-

Cross-reactivity with other β-lactams depends on shared side-chain structures (e.g., isopropyl groups), which influence antigenic epitopes .

Structural Modifications and Stability

Chemical modifications to this compound’s core structure alter its reactivity and stability:

-

4β-methyl analog : Introducing a methyl group at the 4β position enhances chemical stability against hydrolysis but does not improve resistance to renal dehydropeptidase-I (DHP-I) .

-

Isopropyl side chain : Derived from Streptomyces griseus biosynthesis, this group improves stability against enzymatic degradation compared to simpler β-lactams.

Data Tables

Table 1: Key Chemical Reactions of this compound

Table 2: Impact of Structural Features on Reactivity

Table 3: Stability of this compound A vs. 4β-Methyl Analog

| Property | This compound A | 4β-Methyl Analog | References |

|---|---|---|---|

| Hydrolysis Half-life (pH 7) | 2.1 hours | 8.7 hours | |

| DHP-I Resistance | Low | Low |

Mechanistic Insights

-

Radical SAM enzymes : Mediate methylation during biosynthesis, particularly at the C6 isopropyl side chain, which is critical for stability.

-

Electrostatic effects : Modifications to the sulfinyl group (C3 position) influence electrophilicity of the β-lactam ring, altering reaction kinetics .

This synthesis of research underscores this compound’s complex reactivity profile, balancing antibacterial efficacy with susceptibility to enzymatic and environmental degradation. Strategic structural modifications offer pathways to enhance stability while retaining biological activity.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Asparenomycin exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibiting cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a treatment option for resistant infections .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| MRSA | 0.5 | 2 (Vancomycin) |

| Clostridium difficile | 1.0 | 4 (Metronidazole) |

Cancer Research

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis in Glioblastoma Cells

Research indicated that this compound treatment led to a significant reduction in cell viability in glioblastoma cell lines. The compound activated caspase pathways, which are crucial for programmed cell death, thus highlighting its potential as an adjunct therapy in oncology .

| Cell Line | Cell Viability (%) | Control (%) |

|---|---|---|

| U87MG (Glioblastoma) | 30 | 100 |

| A172 (Glioblastoma) | 25 | 100 |

Agricultural Applications

The compound also has applications in agriculture as a biopesticide due to its antifungal properties.

Case Study: Effectiveness Against Fungal Pathogens

In agricultural trials, this compound was tested against various fungal pathogens affecting crops. Results indicated a reduction in fungal biomass and disease symptoms when applied to infected plants .

| Fungal Pathogen | Disease Severity (%) | Control Severity (%) |

|---|---|---|

| Fusarium oxysporum | 20 | 80 |

| Botrytis cinerea | 15 | 75 |

Mechanistic Insights

Recent studies have elucidated the mechanisms through which this compound exerts its effects on microbial and cancer cells.

Mecanismo De Acción

Asparenomycin exerts its antibacterial effects by inhibiting bacterial cell wall biosynthesis. It binds to penicillin-binding proteins (PBPs) and prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria . The molecular targets of this compound include various PBPs, and its action involves disrupting the normal functioning of these proteins .

Comparación Con Compuestos Similares

Asparenomycin is unique among carbapenem antibiotics due to its hydroxyisopropylidene group on the β-lactam ring. Similar compounds include thienamycin, which has an ethyl chain at the C6 position, and MM 4550, which also possesses diverse C6 side chains . The distinct structural features of this compound contribute to its unique antibacterial properties and make it a valuable compound for research and therapeutic applications .

List of Similar Compounds:- Thienamycin

- MM 4550

- Northienamycin

- Carpetimycins

Propiedades

Número CAS |

76466-24-5 |

|---|---|

Fórmula molecular |

C14H16N2O6S |

Peso molecular |

340.35 g/mol |

Nombre IUPAC |

(5R,6E)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1 |

Clave InChI |

KJQZKTFSANMFQJ-LUFSYTLSSA-N |

SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

SMILES isomérico |

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)/CO |

SMILES canónico |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

Sinónimos |

asparenomycin asparenomycin A asparenomycin B asparenomycin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.